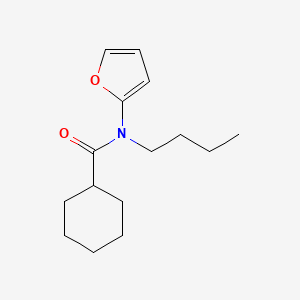
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is an organic compound with a complex structure that includes a furan ring, a cyclohexane ring, and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with furan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Applications De Recherche Scientifique
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-Butyl-N-(furan-2-yl)cycloheptanecarboxamide: Similar structure but with a cycloheptane ring.
Uniqueness
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is unique due to its specific ring size and the presence of both a furan ring and a butyl group
Propriétés
Numéro CAS |
62187-39-7 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-butyl-N-(furan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16(14-10-7-12-18-14)15(17)13-8-5-4-6-9-13/h7,10,12-13H,2-6,8-9,11H2,1H3 |
Clé InChI |
OBQRDMRSVZAVDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


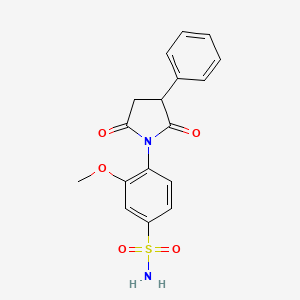

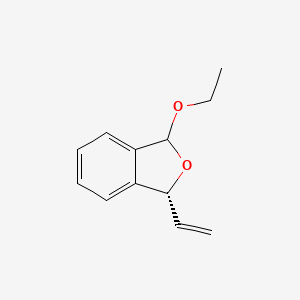
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
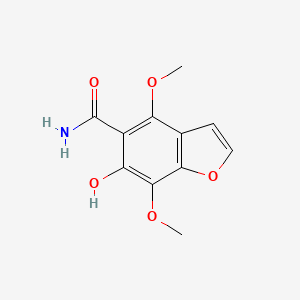
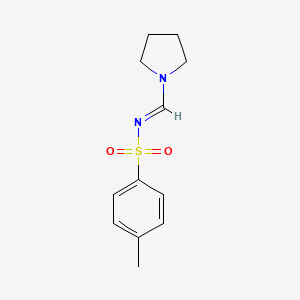
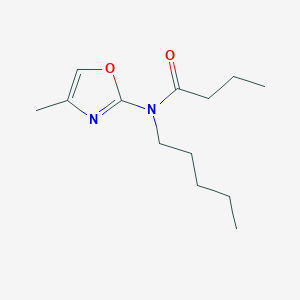
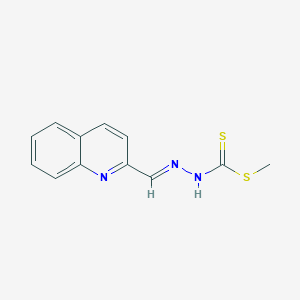

![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
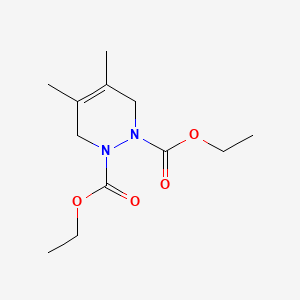

![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)
![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)
